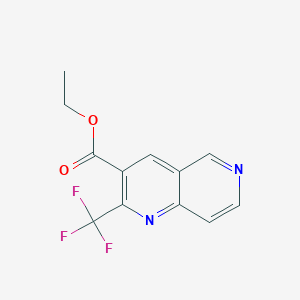

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate

説明

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound

生物活性

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine class, characterized by the presence of a trifluoromethyl group. This structural feature imparts unique chemical properties that enhance its biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₁H₈F₃N₁O₂

- Molecular Weight : Approximately 273.18 g/mol

- Structure : The trifluoromethyl group increases lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, modulating various enzymatic activities and inhibiting specific biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

This compound has been investigated for its anticancer potential. Its structural similarity to known pharmacophores allows it to interact with cancer cell signaling pathways. Preliminary studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells . This suggests a mechanism involving the modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the effects of this compound on breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC₅₀ value was determined to be approximately 15 µM, indicating significant potency against these cells .

科学的研究の応用

Anticancer Activity

Research indicates that ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate exhibits notable anticancer properties. Its structural similarity to known pharmacophores allows it to interact with various biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit key enzymes in cancer cell metabolism, potentially leading to reduced tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar naphthyridine derivatives have demonstrated effectiveness against a range of bacterial strains, including resistant pathogens. This compound may inhibit bacterial growth by disrupting critical biochemical pathways such as the citric acid cycle through enzyme inhibition .

Neurological Implications

There is growing interest in the effects of this compound on neurological pathways. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. The trifluoromethyl group may enhance binding affinity to neuronal targets, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Anticancer Studies : In vitro studies have shown that derivatives of naphthyridine can inhibit cancer cell lines effectively. For example, compounds structurally related to this compound exhibited significant cytotoxic effects against breast and lung cancer cells .

- Antimicrobial Efficacy : A comparative study highlighted that naphthyridine derivatives demonstrated superior activity against drug-resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin .

- Neuropharmacological Research : Investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

特性

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-5-7-6-16-4-3-9(7)17-10(8)12(13,14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZNCOFZKAEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。